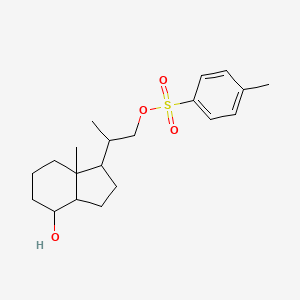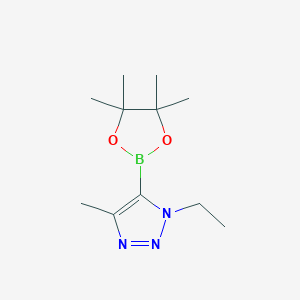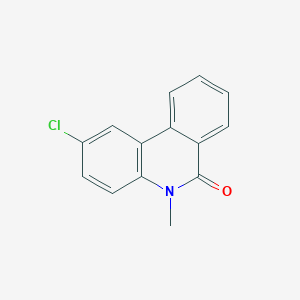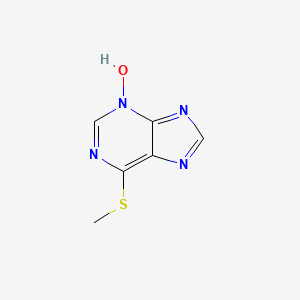
Pentane-2,4-diol;uranium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentane-2,4-diol, also known as 2,4-pentanediol, is an organic compound with the molecular formula C5H12O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms in the pentane chain. This compound is known for its use in various industrial and chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentane-2,4-diol can be synthesized through several methods. One common approach is the hydrogenation of pentane-2,4-dione (acetylacetone) using a catalyst such as rhodium on porous manganese dioxide. This reaction typically occurs at temperatures between 130°C to 170°C .
Another method involves the enzymatic synthesis of (2R,4R)-pentanediol from inexpensive pentane-2,4-dione in a one-pot two-step cascade catalyzed by an engineered ketoreductase with substrate-coupled co-factor regeneration .
Industrial Production Methods
Industrial production of pentane-2,4-diol often involves the catalytic hydrogenation of pentane-2,4-dione. This process is optimized for high yield and selectivity, ensuring the efficient conversion of the starting material to the desired diol.
Analyse Chemischer Reaktionen
Types of Reactions
Pentane-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced further to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with halides.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Hydrocarbons.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Pentane-2,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a cryoprotectant.
Medicine: Investigated for its potential use in drug formulations and as a stabilizer for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of pentane-2,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their structure and reactivity. This property makes it useful as a solvent and stabilizer in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylene glycol (1,2-ethanediol): A diol with two hydroxyl groups on adjacent carbon atoms.
Propylene glycol (1,2-propanediol): A diol with two hydroxyl groups on adjacent carbon atoms but with a different carbon chain structure.
Butane-2,3-diol: A diol with hydroxyl groups on the second and third carbon atoms of the butane chain.
Uniqueness
Pentane-2,4-diol is unique due to the positioning of its hydroxyl groups on the second and fourth carbon atoms of the pentane chain. This specific structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Eigenschaften
Molekularformel |
C20H48O8U |
|---|---|
Molekulargewicht |
654.6 g/mol |
IUPAC-Name |
pentane-2,4-diol;uranium |
InChI |
InChI=1S/4C5H12O2.U/c4*1-4(6)3-5(2)7;/h4*4-7H,3H2,1-2H3; |
InChI-Schlüssel |
YDHNFSQEZGMTJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)O)O.CC(CC(C)O)O.CC(CC(C)O)O.CC(CC(C)O)O.[U] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-(N-hydroxy-C-methylcarbonimidoyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13991068.png)




![1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline;hydrochloride](/img/structure/B13991105.png)


![{1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B13991129.png)
![2-[4-[(5,7-dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]phenyl]sulfonylguanidine](/img/structure/B13991132.png)
![(2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide](/img/structure/B13991135.png)

![6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13991142.png)

